Cas no 2229620-75-9 ((6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride)

(6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- (6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride
- 2229620-75-9
- EN300-2002671
-
- インチ: 1S/C10H9Cl2NO2S/c1-13-5-7(6-16(12,14)15)9-3-2-8(11)4-10(9)13/h2-5H,6H2,1H3
- InChIKey: FLLONZMTJNBWQR-UHFFFAOYSA-N
- ほほえんだ: ClS(CC1=CN(C)C2C=C(C=CC1=2)Cl)(=O)=O
計算された属性
- せいみつぶんしりょう: 276.9731051g/mol
- どういたいしつりょう: 276.9731051g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 47.4Ų
(6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2002671-0.25g |
(6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride |
2229620-75-9 | 0.25g |
$1300.0 | 2023-09-16 | ||
Enamine | EN300-2002671-10.0g |
(6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride |
2229620-75-9 | 10g |
$6082.0 | 2023-05-31 | ||
Enamine | EN300-2002671-0.05g |
(6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride |
2229620-75-9 | 0.05g |
$1188.0 | 2023-09-16 | ||
Enamine | EN300-2002671-0.1g |
(6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride |
2229620-75-9 | 0.1g |
$1244.0 | 2023-09-16 | ||
Enamine | EN300-2002671-1.0g |
(6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride |
2229620-75-9 | 1g |
$1414.0 | 2023-05-31 | ||
Enamine | EN300-2002671-5g |
(6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride |
2229620-75-9 | 5g |
$4102.0 | 2023-09-16 | ||
Enamine | EN300-2002671-2.5g |
(6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride |
2229620-75-9 | 2.5g |
$2771.0 | 2023-09-16 | ||
Enamine | EN300-2002671-5.0g |
(6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride |
2229620-75-9 | 5g |
$4102.0 | 2023-05-31 | ||
Enamine | EN300-2002671-0.5g |
(6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride |
2229620-75-9 | 0.5g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-2002671-10g |
(6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride |
2229620-75-9 | 10g |
$6082.0 | 2023-09-16 |
(6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride 関連文献
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
(6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chlorideに関する追加情報
Recent Advances in the Application of (6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride (CAS: 2229620-75-9) in Chemical Biology and Pharmaceutical Research
The compound (6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride (CAS: 2229620-75-9) has recently emerged as a significant reagent in chemical biology and pharmaceutical research. This sulfonyl chloride derivative of 6-chloro-1-methylindole has shown remarkable versatility as a synthetic intermediate, particularly in the development of novel bioactive molecules. Recent studies have highlighted its role in the synthesis of sulfonamide-based compounds, which are increasingly important in drug discovery due to their diverse pharmacological properties.
Structural analysis reveals that the 6-chloro-1-methylindole core provides an excellent scaffold for molecular interactions, while the reactive sulfonyl chloride group enables efficient derivatization. The electron-withdrawing chlorine atom at the 6-position enhances the electrophilicity of the sulfonyl chloride, making it particularly reactive towards nucleophiles such as amines and alcohols. This characteristic has been exploited in recent medicinal chemistry campaigns to create libraries of sulfonamide compounds for high-throughput screening.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized (6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride as a key intermediate in the development of novel kinase inhibitors. The compound was reacted with various aminopyrimidines to generate a series of potent and selective inhibitors targeting specific oncogenic kinases. The resulting molecules demonstrated improved pharmacokinetic properties compared to previous generations of inhibitors, with several candidates advancing to preclinical development.
Another significant application was reported in bioorthogonal chemistry, where the sulfonyl chloride group was used for selective protein labeling. Researchers functionalized antibodies with this reagent, creating highly specific probes for cellular imaging. The 6-chloro-1-methylindole moiety provided excellent fluorescence properties while the sulfonyl chloride enabled efficient conjugation to target proteins, as demonstrated in a recent Nature Chemical Biology publication.
From a synthetic chemistry perspective, recent optimization studies have focused on improving the yield and purity of (6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride production. A 2024 patent application describes a novel continuous flow synthesis method that reduces byproduct formation and increases overall yield to over 85%, addressing previous challenges in large-scale production of this valuable intermediate.
Safety and handling considerations for this compound have also been a focus of recent research. While highly reactive, proper handling under inert atmosphere and low temperature conditions has been shown to maintain stability. Recent material safety data indicate that appropriate personal protective equipment and engineering controls can effectively mitigate the risks associated with its use in laboratory settings.
Looking forward, the unique properties of (6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride position it as a promising building block for future drug discovery efforts. Its combination of structural features and reactivity suggest potential applications in the development of covalent inhibitors, PROTACs, and other emerging therapeutic modalities. Ongoing research continues to explore its utility in creating novel chemical probes and therapeutic candidates across multiple disease areas.
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